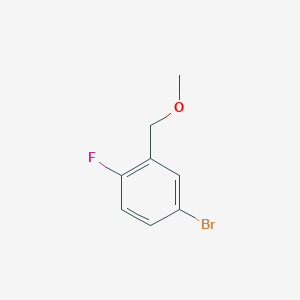

4-Bromo-1-fluoro-2-(methoxymethyl)benzene

Übersicht

Beschreibung

The compound "4-Bromo-1-fluoro-2-(methoxymethyl)benzene" is a brominated and fluorinated aromatic compound with a methoxymethyl substituent. This molecule is structurally related to various other bromo-substituted benzenes and benzoic acid derivatives that have been synthesized and studied for their chemical properties and potential applications in organic synthesis and materials science.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of bromo-substituted benzenes can be characterized by X-ray crystallography, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the packing motifs in the solid state . The crystal structures of bromo-hydroxy-benzoic acid derivatives have shown two-dimensional architectures formed by C–H···O hydrogen bonds and Br···O or π–π interactions . These structural analyses are crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

Bromo-substituted benzenes can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH afforded the corresponding arylphenols in high yields . The Wittig-Horner reaction has been used to synthesize light-emitting monomers from bromo-substituted aldehydes . These reactions demonstrate the versatility of bromo-substituted benzenes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzenes are influenced by their molecular structure. The crystal structures can provide insights into the potential for forming supramolecular architectures . The fluorescence properties of these compounds can be investigated through UV-Vis and fluorescence spectroscopy, revealing their potential applications in light-emitting devices . Additionally, computational studies using density functional theory (DFT) can predict reactivity descriptors and non-linear optical properties, which are important for understanding the chemical behavior and potential applications of these molecules .

Wissenschaftliche Forschungsanwendungen

Molecular Electronics Building Blocks

4-Bromo-1-fluoro-2-(methoxymethyl)benzene has been identified as a useful building block in the synthesis of molecular wires for electronics. Aryl bromides, including this compound, are particularly valuable for constructing thiol end-capped molecular wires. Such wires can be created through efficient synthetic transformations, highlighting the compound's role in advancing molecular electronics (Stuhr-Hansen et al., 2005).

Synthesis of Biologically Active Compounds

The compound has also been involved in the total synthesis of biologically active, naturally occurring substances. Specifically, it has been used in synthesizing a complex natural product starting from a related bromo-methoxymethyl-substituted aryl methyl ether. This synthesis demonstrates the compound's utility in creating biologically relevant structures (Akbaba et al., 2010).

Development of Antimicrobial Agents

Additionally, derivatives of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene have been investigated for their antimicrobial properties. Compounds carrying various substituent groups, including bromo, fluoro, and methoxy, have been synthesized and shown potent activity against a range of bacteria and fungi, often outperforming reference drugs (Liaras et al., 2011).

Radiochemical Synthesis

The compound's bromo analogue has been utilized in the radiochemical synthesis of fluoromethyl-benzene derivatives. This synthesis is part of developing new bifunctional labeling agents, crucial for advancing radiochemical studies and applications (Namolingam et al., 2001).

Polymer Chemistry

4-Bromo-1-fluoro-2-(methoxymethyl)benzene and its derivatives have also found applications in polymer chemistry. They've been used to create novel copolymers with unique properties and applications. This includes copolymerization with styrene to produce materials with specific structural and thermal properties (Hussain et al., 2019).

Safety And Hazards

“4-Bromo-1-fluoro-2-(methoxymethyl)benzene” is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Eigenschaften

IUPAC Name |

4-bromo-1-fluoro-2-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZYGWURKGSBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377722 | |

| Record name | 4-bromo-1-fluoro-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-fluoro-2-(methoxymethyl)benzene | |

CAS RN |

337535-43-0 | |

| Record name | 4-bromo-1-fluoro-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-fluoro-2-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)

![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)

![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)